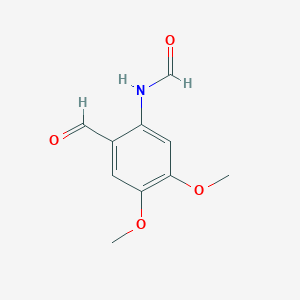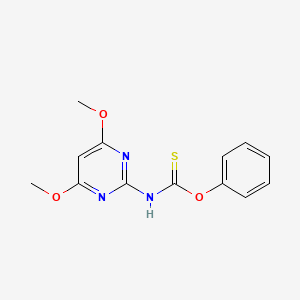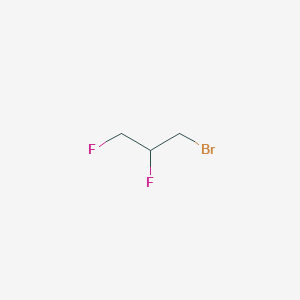
1-Bromo-2,3-difluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,3-difluoropropane is an organic compound with the molecular formula C3H5BrF2 It is a halogenated derivative of propane, where two hydrogen atoms are replaced by fluorine atoms and one by a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-difluoropropane can be synthesized through several methods. One common approach involves the halogenation of 2,3-difluoropropane using bromine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective substitution of hydrogen atoms with bromine .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2,3-difluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are used in elimination reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,3-difluoropropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Bromo-2,3-difluoropropane exerts its effects involves the cleavage of carbon-halogen bonds. This cleavage can lead to the formation of reactive intermediates that participate in further chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,2-difluoropropane: Similar in structure but with both fluorine atoms on the same carbon.
2,3-Dibromo-1,1,1-trifluoropropane: Contains additional bromine and fluorine atoms, leading to different reactivity.
Uniqueness: 1-Bromo-2,3-difluoropropane is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted chemical synthesis and research applications .
Eigenschaften
CAS-Nummer |
111483-20-6 |
|---|---|
Molekularformel |
C3H5BrF2 |
Molekulargewicht |
158.97 g/mol |
IUPAC-Name |
1-bromo-2,3-difluoropropane |
InChI |
InChI=1S/C3H5BrF2/c4-1-3(6)2-5/h3H,1-2H2 |
InChI-Schlüssel |
XBXXPNJZOICYQN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CBr)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol](/img/structure/B14333384.png)
![1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14333386.png)
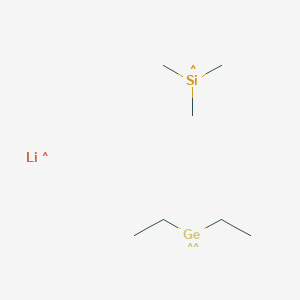
![1-Chloro-2-[(4-chlorophenyl)methoxy]benzene](/img/structure/B14333400.png)
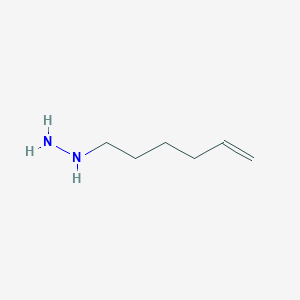
![19-ethyl-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14333420.png)
![7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride](/img/structure/B14333450.png)
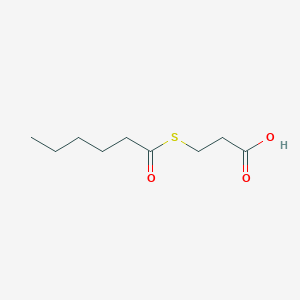
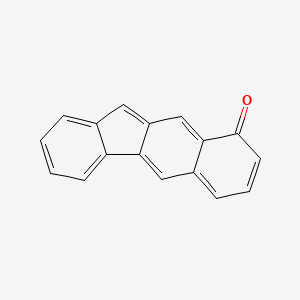
![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/structure/B14333479.png)
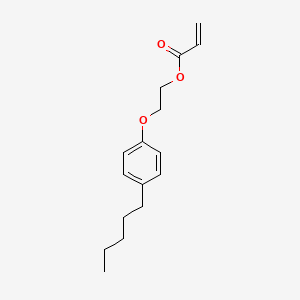
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)
